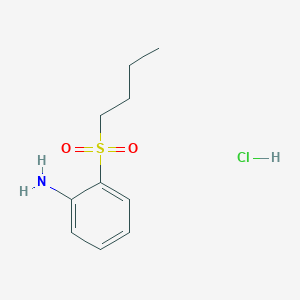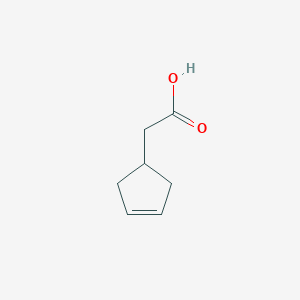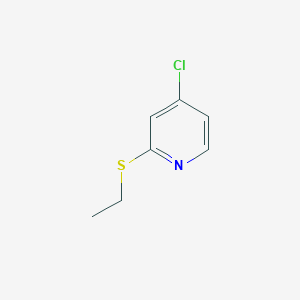
4-Heptanethione
Overview
Description
4-Heptanethione is an organic compound with the molecular formula C7H14S It is a thione derivative of heptane, characterized by the presence of a sulfur atom double-bonded to a carbon atom within the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptanethione can be synthesized through several methods. One common approach involves the reaction of heptanal with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a slightly acidic pH to facilitate the formation of the thione group.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity. The process involves the controlled addition of heptanal and hydrogen sulfide into the reactor, with the reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Heptanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield heptanethiol, typically using reducing agents like lithium aluminum hydride.
Substitution: The thione group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-50°C).
Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C).
Substitution: Amines, alcohols; room temperature to slightly elevated temperatures (20-40°C).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Heptanethiol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-Heptanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an antioxidant.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Heptanethione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
4-Heptanone: A ketone derivative of heptane, differing by the presence of a carbonyl group instead of a thione group.
Heptanethiol: A thiol derivative, where the sulfur atom is bonded to a hydrogen atom instead of being double-bonded to a carbon atom.
Heptanal: An aldehyde derivative, characterized by the presence of a formyl group.
Uniqueness of 4-Heptanethione: this compound is unique due to its thione group, which imparts distinct chemical reactivity compared to its ketone, thiol, and aldehyde counterparts. This unique reactivity makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
heptane-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKLUGBYOFSXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558904 | |
| Record name | Heptane-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-31-0 | |
| Record name | Heptane-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)







![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

